Boc-N-ME-P-nitro-phe-OH dcha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

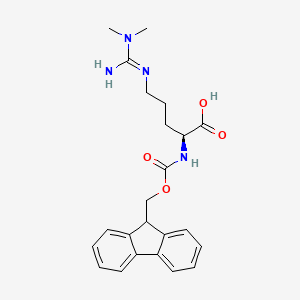

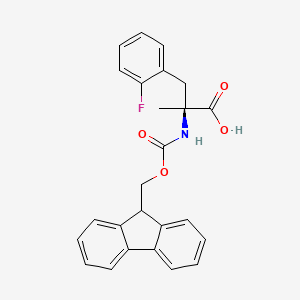

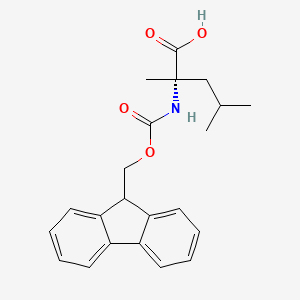

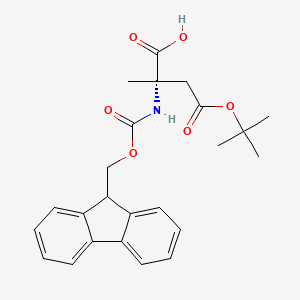

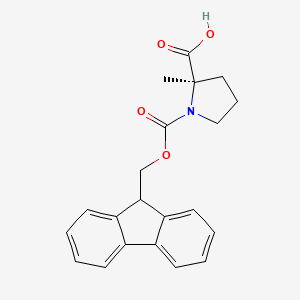

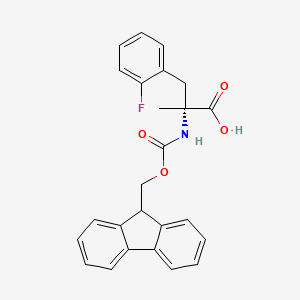

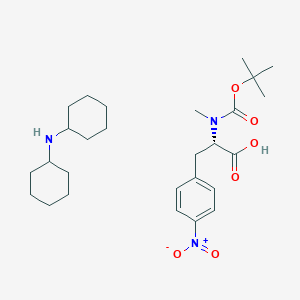

“Boc-N-ME-P-nitro-phe-OH dcha” is a derivative of phenylalanine . It has a molecular weight of 505.64700 and a molecular formula of C27H43N3O6 .

Molecular Structure Analysis

The IUPAC name for “Boc-N-ME-P-nitro-phe-OH dcha” is (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-(4-nitrophenyl)propanoic acid . The InChI code for this compound is 1S/C15H20N2O6/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 .Physical And Chemical Properties Analysis

“Boc-N-ME-P-nitro-phe-OH dcha” has a molecular weight of 505.64700 . The density, boiling point, and melting point are not available . The compound should be stored at a temperature between 28°C .Applications De Recherche Scientifique

“Boc-N-ME-P-nitro-phe-OH dcha” is a chemical compound used in various scientific fields. It’s often used as a building block in peptide synthesis . Here’s a general overview of its application:

Peptide Synthesis

“Boc-N-ME-P-nitro-phe-OH dcha” is a standard building block for the introduction of phenylalanine amino-acid residues by Boc Solid-Phase Peptide Synthesis (SPPS) .

Method of Application

In Boc SPPS, the peptide chain is assembled step-by-step, one amino acid at a time. The amino group of each incoming amino acid must be protected by a Boc group during the chain assembly. After the peptide chain assembly is complete, the Boc group is removed under acidic conditions .

Results and Outcomes

The use of “Boc-N-ME-P-nitro-phe-OH dcha” in Boc SPPS allows for the efficient and controlled assembly of peptide chains. This is crucial in the fields of biochemistry and medicinal chemistry, where peptides are used as tools for studying biological processes and as potential therapeutic agents .

Analytical Chemistry

“Boc-N-ME-P-nitro-phe-OH dcha” is used in analytical chemistry, particularly in the analysis of peptide structures .

Method of Application

In analytical chemistry, this compound can be used as a standard for comparison in various chromatographic or spectroscopic methods, such as HPLC or NMR .

Results and Outcomes

The use of “Boc-N-ME-P-nitro-phe-OH dcha” in analytical chemistry allows for the accurate identification and quantification of peptide structures, which is crucial in fields such as proteomics .

Protein Engineering

“Boc-N-ME-P-nitro-phe-OH dcha” is also used in protein engineering, where it can be incorporated into proteins to study their structure and function .

Method of Application

In protein engineering, this compound can be used to introduce modified amino acids into proteins, allowing for the study of protein structure and function .

Results and Outcomes

The use of “Boc-N-ME-P-nitro-phe-OH dcha” in protein engineering can lead to the discovery of new protein functions, the design of novel proteins, and the development of new therapeutic agents .

Drug Discovery

“Boc-N-ME-P-nitro-phe-OH dcha” is used in drug discovery, particularly in the design and synthesis of peptide-based drugs .

Method of Application

In drug discovery, this compound can be used to create peptide libraries for high-throughput screening, or to synthesize specific peptide-based drug candidates .

Results and Outcomes

The use of “Boc-N-ME-P-nitro-phe-OH dcha” in drug discovery can lead to the identification of new drug targets, the development of new therapeutic agents, and the improvement of existing drugs .

Biotechnology

“Boc-N-ME-P-nitro-phe-OH dcha” is used in biotechnology, particularly in the production of bioactive peptides .

Method of Application

In biotechnology, this compound can be used to produce peptides with specific biological activities, such as antimicrobial, antiviral, or anticancer activities .

Results and Outcomes

The use of “Boc-N-ME-P-nitro-phe-OH dcha” in biotechnology can lead to the development of new bioactive compounds, the improvement of existing bioactive compounds, and the discovery of new biological activities .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSNICCTSDFCSF-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-ME-P-nitro-phe-OH dcha | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.